molecular formula C26H14F2N2O2S B12551399 5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] CAS No. 143689-57-0

5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]

Cat. No.: B12551399
CAS No.: 143689-57-0
M. Wt: 456.5 g/mol
InChI Key: NRBNMQSHGBQKSX-UHFFFAOYSA-N
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Description

5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is an organic compound characterized by the presence of benzoxazole rings substituted with fluorophenyl groups and connected by a sulfur bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] typically involves the reaction of 4-fluoroaniline with o-aminophenol to form 3-(4-fluorophenyl)-2,1-benzoxazole. This intermediate is then subjected to a coupling reaction with sulfur dichloride to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] can undergo various chemical reactions, including:

    Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the sulfur bridge, forming two separate benzoxazole units.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Separate benzoxazole units.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and benzoxazole rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The sulfur bridge may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Sulfanediylbis(pentafluorobenzene)
  • 1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]
  • Bis(4-fluorophenyl) sulfone

Uniqueness

5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is unique due to the presence of both benzoxazole rings and fluorophenyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

143689-57-0

Molecular Formula

C26H14F2N2O2S

Molecular Weight

456.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole

InChI

InChI=1S/C26H14F2N2O2S/c27-17-5-1-15(2-6-17)25-21-13-19(9-11-23(21)29-31-25)33-20-10-12-24-22(14-20)26(32-30-24)16-3-7-18(28)8-4-16/h1-14H

InChI Key

NRBNMQSHGBQKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=C(C=C6)F)F

Origin of Product

United States

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